molecular formula C13H15N B8782268 4-Cyclohexylbenzonitrile

4-Cyclohexylbenzonitrile

Cat. No.: B8782268
M. Wt: 185.26 g/mol
InChI Key: OFYAEKMIQIIUAT-UHFFFAOYSA-N
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Description

4-Cyclohexylbenzonitrile (C₁₃H₁₅N) is a nitrile-substituted aromatic compound featuring a cyclohexyl group para to the cyano functionality. It is synthesized via cross-coupling reactions, such as the coupling of cyclohexane with 4-bromobenzonitrile, yielding 46–92% depending on the method . Structural characterization by ¹H and ¹³C NMR confirms the presence of characteristic signals: aromatic protons at δ 7.56–7.27 ppm, cyclohexyl protons between δ 2.61–1.19 ppm, and a nitrile carbon at δ 119.2 ppm . Mass spectrometry (MS) reveals a molecular ion peak at m/z 185 (M⁺) and fragmentation patterns consistent with cyclohexylbenzene derivatives .

A key application of this compound is in liquid crystal (LC) mixtures, where its rigid cyclohexyl-aromatic structure contributes to mesophase stability and dielectric anisotropy in displays .

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-cyclohexylbenzonitrile

InChI

InChI=1S/C13H15N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5H2

InChI Key

OFYAEKMIQIIUAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Alkyl-Substituted Cyclohexylbenzonitriles

Compounds with varying alkyl chains on the cyclohexyl group exhibit distinct physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Application
4-Cyclohexylbenzonitrile -C₆H₁₁ C₁₃H₁₅N 185.3 g/mol Liquid crystal displays
4-(trans-4-Pentylcyclohexyl)benzonitrile -C₅H₁₁ (trans-4) C₁₈H₂₅N 255.4 g/mol LC mixtures (PCH5)
4-(4-Ethylcyclohexyl)benzonitrile -C₂H₅ (4-position) C₁₅H₁₉N 213.3 g/mol Research/LC intermediates
  • Impact of Alkyl Chain Length : Longer alkyl chains (e.g., pentyl in PCH5) increase molecular weight and hydrophobicity, enhancing thermal stability in LC phases .
  • Stereochemistry : Trans-configuration (e.g., trans-4-pentyl) improves mesophase alignment due to reduced steric hindrance .

Functional Analogs: Amino-Substituted Benzonitriles

Replacing the cyclohexyl group with amino substituents alters reactivity and toxicity:

Compound Name Functional Group Molecular Formula Key Difference from this compound
4-(Hexylamino)benzonitrile -NH-C₆H₁₃ C₁₃H₁₈N₂ Higher polarity due to -NH-; limited toxicity data
  • Polarity: The amino group increases solubility in polar solvents but reduces thermal stability compared to cyclohexyl analogs .
  • Toxicity: Acute and chronic toxicity data for amino derivatives remain uncharacterized, necessitating cautious handling .

Physicochemical and Spectroscopic Comparison

NMR Data

  • This compound :
    • ¹H NMR (CDCl₃): δ 7.56 (d, aromatic), 2.56 (m, cyclohexyl) .
    • ¹³C NMR: δ 119.2 (CN), 44.7 (cyclohexyl C) .
  • 4-(trans-4-Pentylcyclohexyl)benzonitrile :
    • ¹H NMR signals shift upfield (δ 1.31–1.19 ppm) for the pentyl chain, with similar aromatic resonances .

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